molecular formula C14H16N2O4S B5466673 4-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-4-oxo-2-butenoic acid

4-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-4-oxo-2-butenoic acid

Cat. No. B5466673
M. Wt: 308.35 g/mol
InChI Key: KHNRLCLSYMLTJQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted 3- (Thien-2-yl)imino-3H-furan-2-one . It is a colored crystalline substance, readily soluble in chloroform, DMSO, when heated in toluene, ethanol and insoluble in water and alkanes .


Synthesis Analysis

The synthesis of this compound involves the intramolecular cyclization of substituted 4-oxo-4- (het)aryl-2- (thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride . This process yields a series of novel substituted 3- (thien-2-yl)iminofuran-2 (3 H )-ones .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often proceed with the preservation of a 2,4-dioxobutanoic acid fragment . The intramolecular cyclization of substituted 4- (het)aryl-4-oxo-2-thienylaminobut-2-enoic acids proceeds with slow heating to 140°C in acetic or propionic anhydride with stirring for 20–60 min .


Physical And Chemical Properties Analysis

This compound is a colored crystalline substance . It is readily soluble in chloroform, DMSO, when heated in toluene, ethanol and insoluble in water and alkanes .

Future Directions

The synthesis of new compounds with useful properties, including as pharmaceuticals, is one of the priority tasks of organic chemistry . The introduction of a pharmacophore fragment into the structure of 3-imino-3 H -furan-2-ones is important from the point of view of searching for potential biological activity . Therefore, future research could focus on modifying the structure both in the position 5 of the furan ring and in the thiophene moiety .

properties

IUPAC Name

(E)-4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c15-13(20)12-8-4-2-1-3-5-9(8)21-14(12)16-10(17)6-7-11(18)19/h6-7H,1-5H2,(H2,15,20)(H,16,17)(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRLCLSYMLTJQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.